

"electrophilic substitution reactions of 4-chloro-3-methyl-1H-pyrazole"

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Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

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An In-depth Technical Guide to the Electrophilic Substitution Reactions of **4-chloro-3-methyl-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

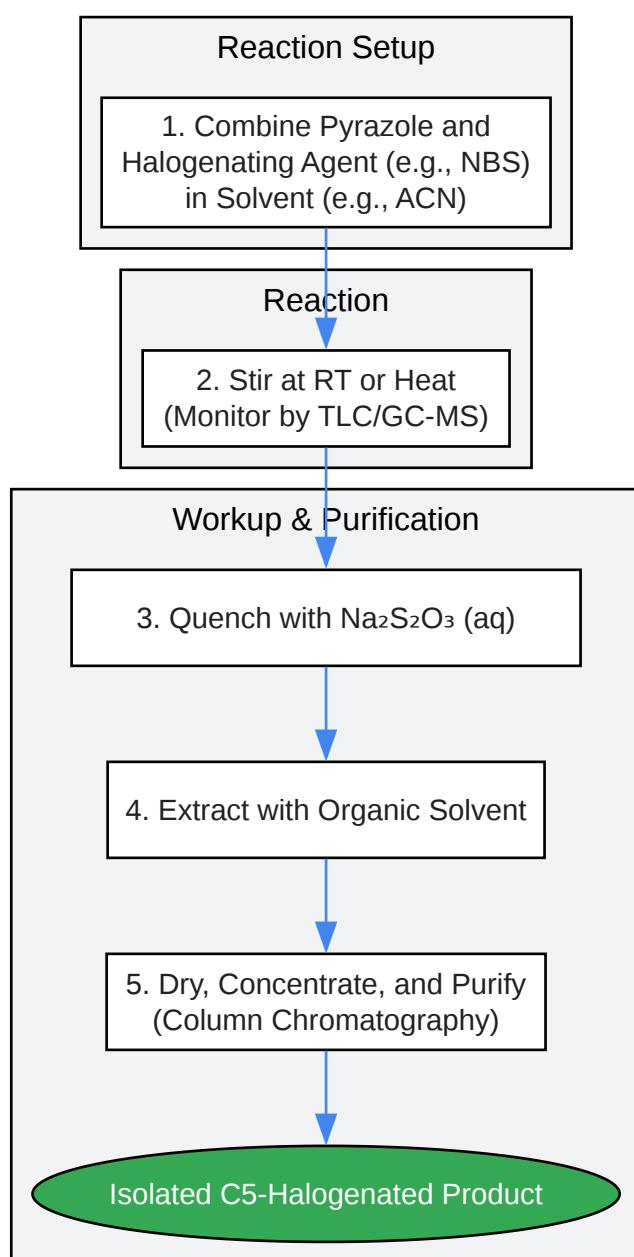
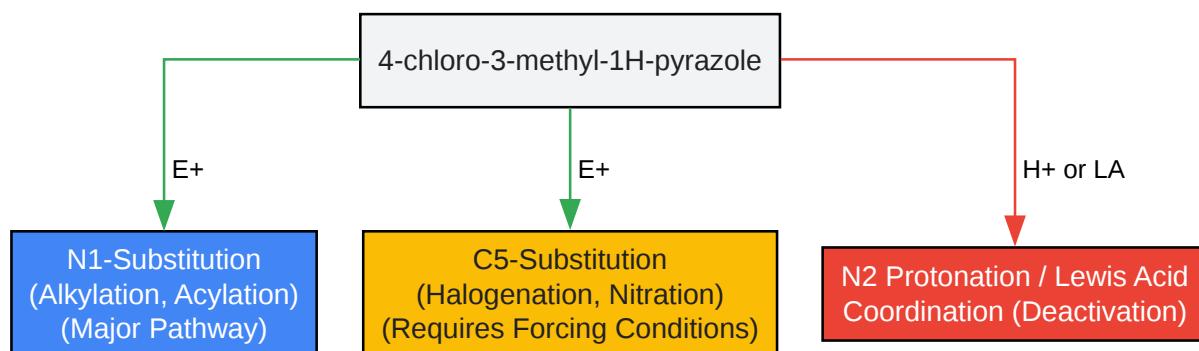
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of **4-chloro-3-methyl-1H-pyrazole**. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science. Understanding their reactivity is paramount for the synthesis of novel compounds. This document details the regioselectivity of electrophilic attack, considering the electronic effects of the existing chloro and methyl substituents. While direct experimental data for this specific molecule is limited, this guide synthesizes information from analogous substituted pyrazoles to predict reactivity and provide detailed experimental protocols for key transformations, including N-alkylation, N-acylation, and C-halogenation. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate comprehension and application in a research and development setting.

Core Concepts: Reactivity of the Pyrazole Ring

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity in electrophilic aromatic substitution (SEAr) is governed by several factors:

- Electron Distribution: The ring is electron-rich, making it susceptible to electrophilic attack. In an unsubstituted 1H-pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for substitution.[1][2][3]
- Nitrogen Atoms: The N1 "pyrrole-like" nitrogen is an electron donor to the ring system. The N2 "pyridine-like" nitrogen is electron-withdrawing and can act as a Lewis base, coordinating with acids or electrophiles. This coordination deactivates the ring towards further electrophilic attack on carbon atoms.[1]
- Substituent Effects: In **4-chloro-3-methyl-1H-pyrazole**, the substituents dictate the regioselectivity:
 - 3-Methyl Group: An electron-donating group that activates the ring.
 - 4-Chloro Group: An electron-withdrawing group (via induction) that deactivates the ring.
 - Blocked C4 Position: Since the most reactive C4 position is occupied, electrophilic attack on a ring carbon is directed to the next most favorable position, which is C5.

Therefore, two primary pathways for electrophilic substitution exist: attack at the N1 nitrogen and attack at the C5 carbon.



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